

Spectroscopic and Spectrometric Characterization of (5-Phenylpyridin-3-yl)methanol

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Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

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This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound **(5-Phenylpyridin-3-yl)methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for **(5-Phenylpyridin-3-yl)methanol** is not widely published, this guide presents predicted data and representative experimental protocols based on closely related structural analogs.

Data Presentation

The following tables summarize the predicted and expected spectroscopic and spectrometric data for **(5-Phenylpyridin-3-yl)methanol**. This data is crucial for the structural elucidation and characterization of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted NMR data provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)
Phenyl-H	Phenyl-C
Pyridyl-H	Pyridyl-C
Methanol-CH ₂	Methanol-C
Methanol-OH	
Predicted data is based on computational models and data for structurally similar compounds.	

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3600-3200	O-H (Alcohol)	Stretching
3100-3000	C-H (Aromatic)	Stretching
1600-1450	C=C (Aromatic)	Stretching
1400-1260	C-O (Alcohol)	Stretching
1300-1000	C-N (Pyridine)	Stretching

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. The data presented below is for the related isomer, Phenyl(pyridin-3-yl)methanol.[\[1\]](#)

Adduct	m/z (Predicted)
[M+H] ⁺	186.09134
[M+Na] ⁺	208.07328
[M-H] ⁻	184.07678
[M+NH ₄] ⁺	203.11788
[M+K] ⁺	224.04722
[M] ⁺	185.08351
Data sourced from PubChem for Phenyl(pyridin-3-yl)methanol. [1]	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric analyses. These protocols are generalized based on standard laboratory practices for organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker AV-400 spectrometer (or equivalent) is used to record ¹H and ¹³C NMR spectra.[\[2\]](#)
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
- **¹H NMR Acquisition:** The spectrum is acquired at a frequency of 400 MHz. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range for aromatic and alcohol protons.
- **¹³C NMR Acquisition:** The spectrum is recorded at a frequency of 101 MHz.[\[3\]](#) A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and

a longer relaxation delay may be required due to the lower natural abundance of ^{13}C and its longer relaxation times.

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

2.2 Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu instrument, is used.
- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

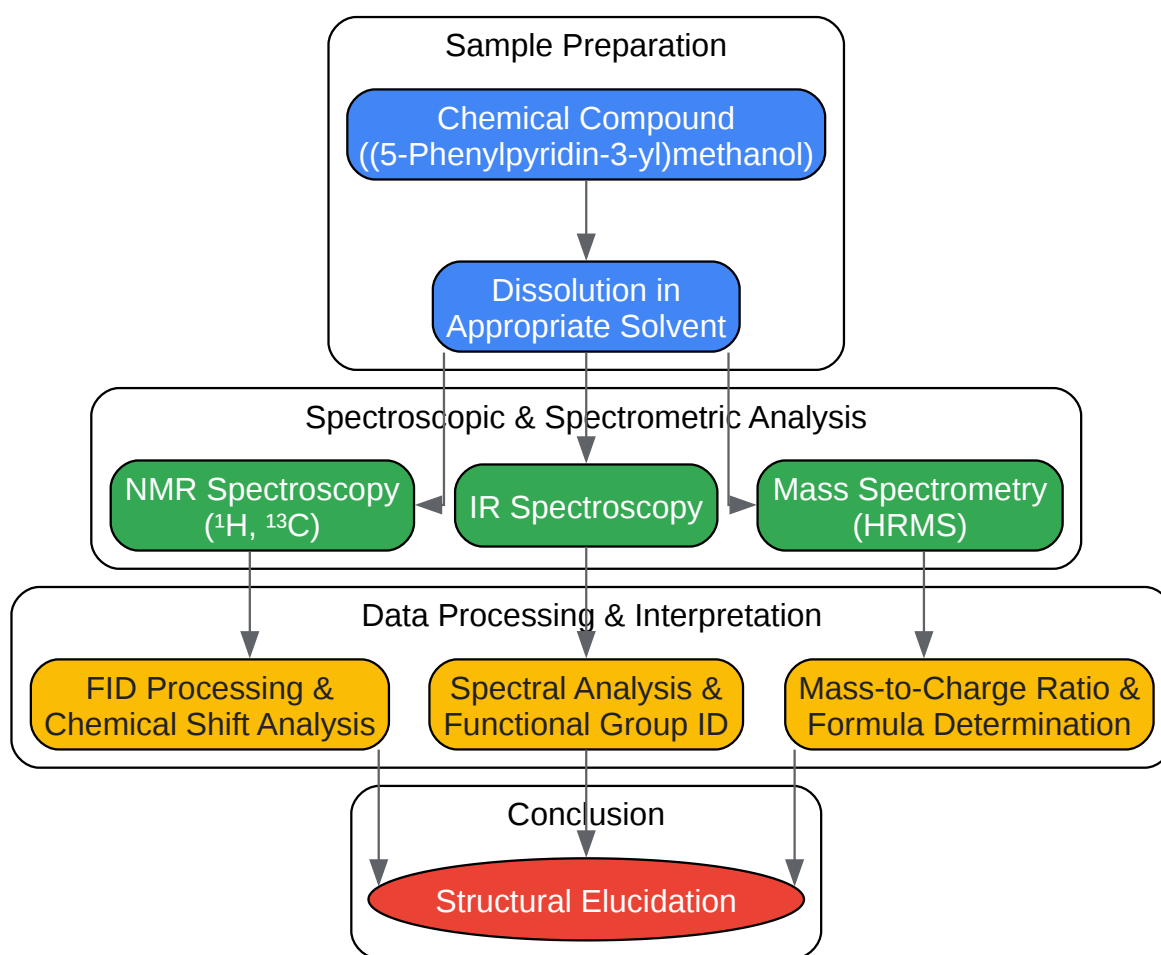
2.3 Mass Spectrometry (MS)

- **Instrumentation:** High-Resolution Mass Spectrometry (HRMS) is performed on an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.^[4]
- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL . The solution may be further diluted before introduction into the mass spectrometer.
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in both positive and negative ion modes to observe different adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$).

- **Data Processing:** The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition and confirm the molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. PubChemLite - Phenyl(pyridin-3-yl)methanol (C₁₂H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
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